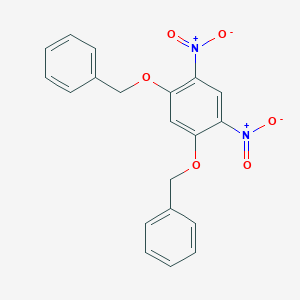

2-(2-氟联苯基-4-基)-2-羟基丙酸

描述

While the specific compound 2-(2-Fluorobiphenyl-4-yl)-2-hydroxypropanoic acid is not directly discussed in the provided papers, we can infer some general information about related compounds that may share similar properties or synthetic routes. Fluorinated compounds are often of interest in chemical biology due to their unique properties, such as increased stability and the ability to influence the bioactivity of molecules .

Synthesis Analysis

The synthesis of fluorinated compounds can involve the use of fluoride salts to introduce the fluoro group into the molecule. For example, the practical synthesis of 4-fluoroprolines from (2S,4R)-4-hydroxyproline, a component of collagen, demonstrates the use of a fluoride salt in the synthesis of fluorinated amino acids . This suggests that similar methods could potentially be applied to synthesize the compound of interest, with appropriate modifications to the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of fluorinated compounds can be characterized using various analytical techniques. For instance, the novel α-{[(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1-2H-yl)acetyl]amino}benzylpropanoic acid was characterized by IR and elemental analysis . These techniques could also be used to analyze the structure of 2-(2-Fluorobiphenyl-4-yl)-2-hydroxypropanoic acid, providing insights into its functional groups and overall molecular architecture.

Chemical Reactions Analysis

The reactivity of fluorinated compounds can be quite distinct due to the presence of the fluorine atom. For example, the fluorogenic reagent developed for the analysis of primary amines and aminated carbohydrates demonstrates the potential for fluorinated compounds to participate in specific chemical reactions, such as labeling peptides for analysis . This indicates that 2-(2-Fluorobiphenyl-4-yl)-2-hydroxypropanoic acid may also have unique reactivity that could be exploited in various chemical or biological contexts.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds can be influenced by the fluorine atom. The fluorogenic reagent mentioned earlier has good stability in both acidic and basic solutions, which is a desirable property for further manipulation and structural analysis . Additionally, the hydrophobic nature of the fluorescent tag allows for analysis in reversed-phase HPLC . These properties suggest that 2-(2-Fluorobiphenyl-4-yl)-2-hydroxypropanoic acid may also exhibit stability across a range of pH values and possess characteristics amenable to chromatographic analysis.

科学研究应用

应用于合成和药物化学

高效绿色合成和抗氧化潜力化合物2-(2-氟联苯基-4-基)-2-羟基丙酸在N′-苄基亚甲基-2-(2-氟联苯基)丙酰肼的绿色合成中起着关键作用。该过程涉及微波辐射下的酯化,然后是肼解。结果化合物,特别是具有2-羟基取代基的化合物,表现出显著的抗氧化潜力,标志着它们在制药应用中的相关性 (Zaheer et al., 2015)。

抗菌剂的开发在另一项研究中,该化合物的衍生物已被用于合成具有已知药效团(如2,4-二氯-5-氟苯基,4-氟-3-(苯氧基)苯基和4-氟苯基)的新分子。这些衍生物专门设计用于创造具有潜在抗菌性能的新生物活性分子 (Holla, Bhat, & Shetty, 2003)。

药物化学研究该化合物还是一项旨在鉴定适用于治疗2型糖尿病的有效GPR40激动剂具有适当药物样性质的研究的一部分。研究表明该化合物在开发这类激动剂中的作用,突显了它在药物化学中的重要性 (Mikami et al., 2012)。

有机化学和材料科学中的应用

在有机合成中该化合物已被用于合成和应用各种有机化学品,展示了它在有机化学中的多功能性。例如,它是一项研究的一部分,重点是合成2-[(4-氟苯基)-磺酰基]乙氧基羰基(Fsec)保护的糖基供体,这是碳水化合物化学中的重要一步 (Spjut, Qian, & Elofsson, 2010)。

在材料科学中此外,该化合物及其衍生物在材料科学中找到了应用,特别是在液晶显示器(LCD)的光对齐材料的开发中。该研究展示了该化合物在影响向列型液晶的光对齐中的作用,这是LCD技术的关键方面 (Hegde et al., 2013)。

安全和危害

属性

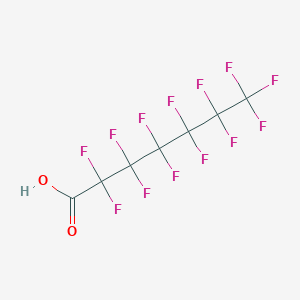

IUPAC Name |

2-(3-fluoro-4-phenylphenyl)-2-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FO3/c1-15(19,14(17)18)11-7-8-12(13(16)9-11)10-5-3-2-4-6-10/h2-9,19H,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZESXUMKHKBMLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Fluorobiphenyl-4-yl)-2-hydroxypropanoic acid | |

CAS RN |

61466-95-3 | |

| Record name | 2-(2-Fluorobiphenyl-4-yl)-2-hydroxypropanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061466953 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-FLUOROBIPHENYL-4-YL)-2-HYDROXYPROPANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Y898P9RJ0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2(1H)-Quinolinone, 7-[4-[4-(3-chlorophenyl)-1-piperazinyl]butoxy]-3,4-dihydro-](/img/structure/B143581.png)

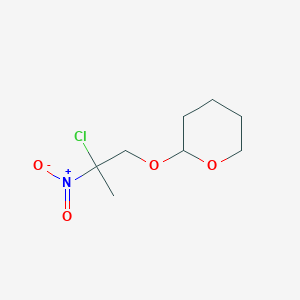

![Diethyl 2-[1-(oxan-2-yloxy)propan-2-ylidene]propanedioate](/img/structure/B143588.png)

![tert-butyl 2-methyl-2-[[(2S)-4-methyl-2-[[2-methyl-2-[[2-[[2-methyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]acetyl]amino]propanoyl]amino]pentanoyl]amino]propanoate](/img/structure/B143597.png)